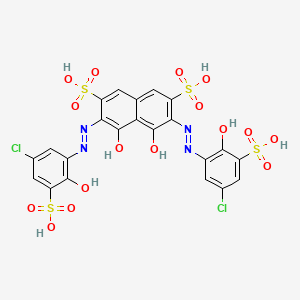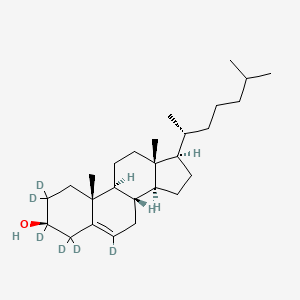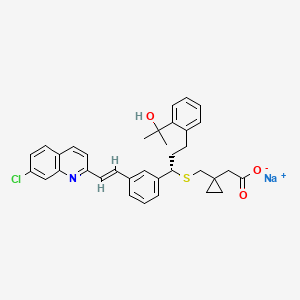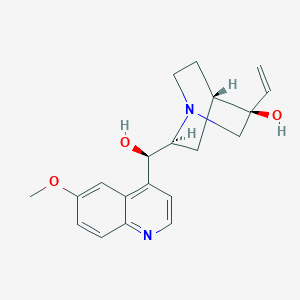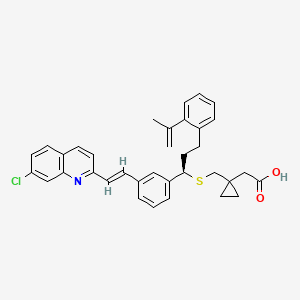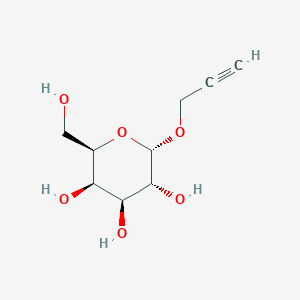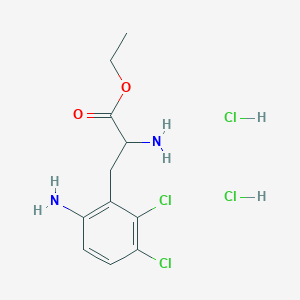
5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-α-L-gluco-2-nonulopyranosonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sialic acid derivatives often involves multi-step chemical processes including condensation, oxidation, and selective functional group transformations. For instance, Hasegawa et al. (1989) describe the synthesis of sialoglycoconjugate analogs, including steps like periodate oxidation and sodium borohydride reduction, which could be relevant to the synthesis of the target compound (Hasegawa, Ito, Ishida, & Kiso, 1989).
Molecular Structure Analysis
The structure of sialic acid derivatives, closely related to the target compound, has been studied through techniques like circular dichroism, as discussed by Keilich et al. (1975). Such studies provide insights into the stereochemical configuration and electronic properties of these molecules (Keilich, Brossmier, Eschenfelder, & Holmquist, 1975).
Chemical Reactions and Properties
Sialic acid derivatives, including those similar to the target compound, participate in a variety of chemical reactions, reflecting their reactive functional groups. The synthesis of glycosidase inhibitors by Moreno‐Vargas et al. (2003) demonstrates the reactivity of such compounds, which could be extrapolated to understand the chemical behavior of the target molecule (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Physical Properties Analysis
The physical properties of sialic acid derivatives, including solubility, melting points, and optical activity, can be inferred from studies like those conducted by Grugier et al. (2000), which detail the synthesis of C-glucopyranosyl nucleosides as chitin synthase inhibitors (Grugier, Xie, Duarte, & Valéry, 2000).
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds and Their Applications
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been extensively studied for their diverse biological and pharmacological effects. CGA, an abundant phenolic acid in the human diet, found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Research suggests that CGA can regulate lipid and glucose metabolism, which may contribute to treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, through modulation of nutrient metabolism including amino acids, glucose, and fatty acids, highlight its potential as a natural safeguard food additive and a candidate for reducing medicinal costs (Naveed et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior . For example, if a compound has promising therapeutic properties, future research might focus on optimizing its synthesis, improving its delivery to target tissues, and conducting clinical trials .
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5S)-5-acetamido-4-acetyloxy-2-chloro-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClNO12S/c1-13(29)28-20-22(21(38-16(4)32)19(37-15(3)31)12-36-14(2)30)40-26(27,25(34)35-6)24(23(20)39-17(5)33)41-18-10-8-7-9-11-18/h7-11,19-24H,12H2,1-6H3,(H,28,29)/t19-,20+,21-,22?,23+,24+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSUTGMKNMKAW-CSKOYBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClNO12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783738 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

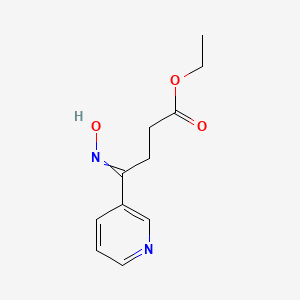
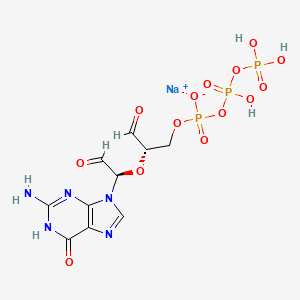
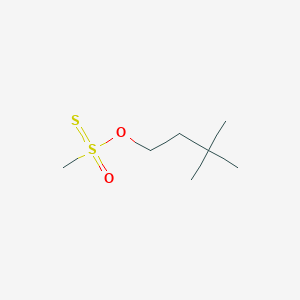

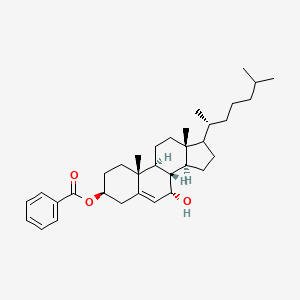
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
